1-Azido-4-(trifluoromethylsulfanyl)benzene
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Overview
Description
1-Azido-4-(trifluoromethylsulfanyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethylsulfanyl group (-SCF₃) attached to a benzene ring.
Scientific Research Applications
1-Azido-4-(trifluoromethylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing for the attachment of biomolecules to various surfaces or other molecules.
Preparation Methods
One common method involves the reaction of 4-(trifluoromethylsulfanyl)aniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azido compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
1-Azido-4-(trifluoromethylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-Azido-4-(trifluoromethylsulfanyl)benzene exerts its effects is largely dependent on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations, often leading to the formation of new bonds and functional groups. The trifluoromethylsulfanyl group can influence the compound’s reactivity and stability, making it a valuable functional group in organic synthesis .
Comparison with Similar Compounds
1-Azido-4-(trifluoromethylsulfanyl)benzene can be compared to other azido-substituted benzene compounds, such as:
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
- 1-Azido-4-chlorobenzene
These compounds share the azido group but differ in the substituents attached to the benzene ring.
Properties
IUPAC Name |
1-azido-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQKMJLCGGYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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